Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, more commonly known in scientific literature as KYA1797K, is a small molecule that has garnered significant attention in preclinical cancer research. [, , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Wnt/β-catenin and RAS signaling pathways, two crucial pathways frequently dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ] KYA1797K acts by promoting the degradation of both β-catenin and RAS proteins, key components of their respective signaling pathways. [, , , , , , , , , , , , , , , , , ] This dual-targeting ability makes it a promising candidate for further investigation as a potential therapeutic agent for cancers where these pathways are implicated. [, , , , , , , , , , , , , , , , , ]
KYA1797K is a novel small molecule recognized for its potential in targeting the Wnt/β-catenin signaling pathway and Ras degradation, particularly in the context of cancer treatment. It has garnered attention due to its ability to destabilize β-catenin and degrade Ras, making it a promising candidate for therapeutic applications in colorectal cancer and possibly other malignancies.
The compound was identified through high-content screening of a chemical library and has been characterized in several studies focusing on its interaction with β-catenin and Ras proteins. Key research articles have highlighted its binding properties, molecular mechanisms, and therapeutic implications in cancer biology .
KYA1797K is classified as a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It is also categorized as a Ras modulator due to its ability to induce degradation of Ras proteins, which are frequently mutated in various cancers, including colorectal cancer.
The synthesis of KYA1797K involves organic chemistry techniques that typically include the formation of key functional groups necessary for its biological activity. The compound features an atypical 2-thioxo-4-thiazolidinone motif, which is derived from rhodanine. This structural feature is crucial for its interaction with target proteins .
The synthesis process may include:
KYA1797K's molecular structure includes a biphenyl core and a thiazolidinone ring. The compound's geometry allows it to fit into the binding pocket of proteins like programmed death-ligand 1 (PD-L1) and Axin, facilitating its role as an inhibitor .
KYA1797K undergoes several key reactions within biological systems:
The interactions involve:
The mechanism by which KYA1797K exerts its effects involves:
Empirical studies have shown that KYA1797K effectively reduces levels of both β-catenin and Ras in colorectal cancer cell lines, correlating with decreased cell proliferation and transformation .
Studies have employed various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of KYA1797K during synthesis .
KYA1797K has significant potential applications in:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3